molecular formula C6H11NO2 B2594887 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide CAS No. 1610043-76-9

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide

Cat. No. B2594887
CAS RN: 1610043-76-9
M. Wt: 129.159
InChI Key: QNZCBDYFUKGAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers at the University of Queensland in Australia in 2012. CX-5461 has been shown to have potential as a cancer treatment, particularly in the treatment of solid tumors.

Scientific Research Applications

Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) has been recognized for its role in inhibiting ethylene action in plants, leading to significant advances in understanding ethylene's role in fruits, vegetables, and floriculture crops. It prevents ethylene effects across a broad range of agricultural products, with effective concentrations being quite low. This property is particularly beneficial for extending the postharvest life of perishable goods, indicating a potential application area for derivatives of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide in agriculture and food preservation (Blankenship & Dole, 2003).

Commercial Technology for Product Quality Maintenance

The introduction of 1-MCP has revolutionized research on its effects on fruits and vegetables, both to further investigate ethylene's role in ripening and as a technology to improve product quality maintenance. Its rapid adoption in various industries highlights its significance as a tool for enhancing the shelf life and quality of agricultural products, pointing to the relevance of exploring similar applications for 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide in enhancing food preservation techniques (Watkins, 2006).

Postharvest Quality of Non-Climacteric Fruit Crops

1-MCP's application extends beyond climacteric fruits to non-climacteric ones, affecting ripening-related processes and quality during postharvest storage. This insight into 1-MCP's broader utility underscores the potential of 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide derivatives to serve similar roles in preserving a wide range of agricultural produce, thus contributing to reducing food waste and improving food supply chain efficiency (Li et al., 2016).

Controlled Release Packaging for Fresh Produce Preservation

The embedding of 1-MCP in paper products for packaging fruits and vegetables represents an innovative approach to extending the shelf life of these products. This development showcases the potential of integrating 1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide or its derivatives into novel packaging solutions to maintain freshness and safety, aligning with sustainable and environmentally friendly practices in food packaging and preservation (Hu et al., 2017).

properties

IUPAC Name

1-(hydroxymethyl)-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-5(9)6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZCBDYFUKGAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-N-methylcyclopropanecarboxamide

Synthesis routes and methods

Procedure details

Methyl 1-(methylcarbamoyl)cyclopropanecarboxylate 5b (942 mg, 6 mmol) was dissolved in 10 mL of tetrahydrofuran in a dry ice-acetone bath, by addition of a solution of diisobutylaluminum hydride in tetrahydrofuran (1 M, 18 mL), then the reaction solution was stirred for 1 h, followed by addition of 3 mL of water. After removing the dry ice-acetone bath, the reaction solution was continuously stirred at room temperature for 1 h. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure to obtain the title product 1-(hydroxymethyl)-N-methyl cyclopropanecarboxamide 5c (800 mg, a yellow solid), which was used directly in the next step.
Quantity
942 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

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